3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is an organic compound that belongs to the biphenyl family. This compound features a bromine atom at the 3-position, a methoxy group at the 3'-position, and a carboxylic acid group at the 4-position of the biphenyl structure. Its molecular formula is , and it has a molecular weight of approximately 307.14 g/mol . The unique arrangement of these functional groups imparts distinct chemical properties and reactivity, making it useful in various
The reactivity of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is influenced by its functional groups:
These characteristics enable the compound to undergo various chemical transformations, such as esterification, amidation, and substitution reactions.
The synthesis of 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves:
Industrial production methods may scale up these synthetic routes while optimizing reaction conditions to maximize yield and purity.
3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid is utilized in various fields:
Interaction studies involving 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid focus on its reactivity with biological targets. Preliminary research suggests that brominated biphenyls can interact with enzymes or receptors, potentially influencing biochemical pathways. Further studies are necessary to elucidate the specific interactions and mechanisms involved .
Several compounds share structural similarities with 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-methoxybiphenyl-4-carboxylic acid | Lacks carboxylic acid at the 4-position | Different positioning of functional groups |
| 3-Bromo-3'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid | Hydroxy group replaces methoxy group | Alters hydrogen bonding potential |
| 4-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid | Bromine atom at the 4-position | Changes electronic distribution |
| 2-Bromo-3'-methoxy-1,1'-biphenyl | Bromine at the 2-position | Different reactivity due to positional changes |
Uniqueness: The specific arrangement of functional groups in 3-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid allows for diverse chemical transformations and applications across various fields. Its unique structure contributes to its distinct chemical properties compared to other similar compounds .
Biphenyl carboxylic acids have been integral to organic synthesis since the early 20th century, with their structural versatility enabling applications in pharmaceuticals, agrochemicals, and materials science. The introduction of halogen atoms, such as bromine, into biphenyl systems emerged as a strategy to modulate electronic properties and enhance binding affinity in drug-receptor interactions. For instance, derivatives like 4'-bromo-3'-methoxybiphenyl-3-carboxylic acid (PubChem CID: 53216645) demonstrate how halogenation improves thermal stability and metabolic resistance. The Suzuki-Miyaura cross-coupling reaction, first reported in 1979, revolutionized access to these compounds by enabling efficient aryl-aryl bond formation.
The bromine atom at the 3-position of 3-bromo-3'-methoxy-[1,1'-biphenyl]-4-carboxylic acid introduces steric hindrance and electron-withdrawing effects, which stabilize the molecule against nucleophilic attack. Comparative studies with non-halogenated analogs reveal a 15–20% increase in melting points and a 30% enhancement in oxidative stability. The biphenyl core’s planar geometry facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in crystal structures of enzyme-inhibitor complexes.
The methoxy group at the 3'-position acts as an electron-donating substituent, increasing the electron density of the biphenyl system and enhancing solubility in polar solvents. This group also participates in hydrogen bonding with proximal amino acid residues, as demonstrated in molecular docking studies of carbazole alkaloids. The carboxylic acid moiety at the 4-position serves dual roles: (1) it enables salt formation for improved bioavailability, and (2) it acts as a hydrogen bond donor in enzyme active sites, critical for inhibitory activity.